2-[5-(Trifluoromethyl)tetrazol-1-yl]benzoic acid
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Overview
Description
2-[5-(Trifluoromethyl)tetrazol-1-yl]benzoic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a tetrazole ring, which is further connected to a benzoic acid moiety
Mechanism of Action
Target of Action
Tetrazoles, the class of compounds to which it belongs, are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . They have been found in a number of modern drugs with various targets .
Mode of Action
Tetrazoles in general are known to exhibit both electron-donating and electron-withdrawing properties due to their nitrogen-rich conjugated structure . This allows them to interact with various targets in a unique manner .
Biochemical Pathways
Tetrazoles are known to exhibit a wide range of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
Tetrazolate anions, which are related to tetrazoles, are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Result of Action
Tetrazoles have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Action Environment
The stability and efficacy of tetrazoles can be influenced by factors such as temperature, ph, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
Tetrazoles, a group to which this compound belongs, are known to be bioisosteres of carboxylic acids . They can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance bioavailability, and have lesser negative effects .
Molecular Mechanism
It is known that tetrazoles can react with acidic chemicals and strong oxidants to generate caustic and toxic fumes and heat . They also react with some active metals to produce new molecules that are explosive on shock .
Metabolic Pathways
Tetrazoles are known to be metabolism-resistant isosteric replacements for carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-cyanobenzoic acid with sodium azide in the presence of a suitable catalyst, such as triethylamine hydrochloride, in a solvent like 1-methyl-2-pyrrolidinone . The reaction conditions often require elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure high purity and quality for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Trifluoromethyl)tetrazol-1-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can produce a variety of substituted benzoic acids .
Scientific Research Applications
2-[5-(Trifluoromethyl)tetrazol-1-yl]benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid
- 2-[5-(Trifluoromethyl)tetrazol-1-yl]benzoic acid derivatives
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl group and the tetrazole ring, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability, lipophilicity, and potential for diverse applications in various fields .
Properties
IUPAC Name |
2-[5-(trifluoromethyl)tetrazol-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N4O2/c10-9(11,12)8-13-14-15-16(8)6-4-2-1-3-5(6)7(17)18/h1-4H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOAOWSNCNMBEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C(=NN=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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